1-Cyclopropylbutan-2-amine
Description
Significance of Cyclopropylamine (B47189) Derivatives in Contemporary Organic Chemistry Research
Cyclopropylamine derivatives represent a significant subclass of substituted cyclopropanes, distinguished by the presence of a nitrogen-containing functional group. acs.org The unique structural and electronic properties of the cyclopropane (B1198618) ring, combined with the reactivity of the amine group, make these compounds valuable in various areas of chemical research. acs.org The incorporation of a cyclopropane ring can alter a molecule's chemical properties and reduce its conformational flexibility. researchgate.net
The high ring strain of approximately 27.5 kcal/mol and the π-character of its carbon-carbon bonds contribute to the distinct reactivity of the cyclopropane moiety. libretexts.orgbeilstein-journals.org This inherent strain allows for a variety of ring-opening reactions, making cyclopropylamines useful synthetic intermediates. acs.org In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a bioisosteric replacement for other groups, such as isopropyl or gem-dimethyl moieties, particularly when adjacent to a nitrogen atom. acs.orgorganic-chemistry.org This substitution can influence a molecule's metabolic stability and binding affinity to biological targets. researchgate.netacs.org The synthesis of cyclopropylamines has been a significant area of research, leading to the development of numerous methods to access these structures, including enantioselective approaches. acs.org
Historical Context of Cyclopropane Ring Chemistry and Amine Synthesis Methodologies
The history of cyclopropane chemistry began in 1881 with its discovery by August Freund. wikipedia.org Freund synthesized cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org In 1887, Gustavson improved this synthesis by using zinc instead of sodium. wikipedia.org Early theories, such as Baeyer's strain theory in 1890, attempted to explain the instability of small rings like cyclopropane due to angle strain. libretexts.org The Walsh model later provided a more sophisticated description of the bonding in cyclopropanes, highlighting the considerable π-character of the C-C bonds. wiley-vch.de The development of stereoselective cyclopropanation reactions has been a major advancement in the last few decades. acs.org
The synthesis of amines has a long history, dating back to the early days of organic chemistry when the reaction of ammonia (B1221849) with alkyl halides was first employed. numberanalytics.com Over time, a variety of methods have been developed. Classical approaches include reductive amination, nucleophilic substitution, and the Gabriel synthesis, which is particularly useful for preparing primary amines. numberanalytics.comijrpr.com The Curtius and Hofmann rearrangements provide pathways to primary amines from carboxylic acid derivatives. libretexts.org More modern techniques involve transition metal-catalyzed reactions and C-H functionalization, which offer greater efficiency and selectivity. ijrpr.com The Kulinkovich reaction, when applied to amides and nitriles, is a more recent method for preparing cyclopropylamine moieties. acs.org The evolution of these synthetic methodologies has been crucial for the preparation of complex amine-containing molecules. ijrpr.com
Chemical Profile of 1-Cyclopropylbutan-2-amine
The fundamental characteristics of this compound are detailed below, providing a clear overview of its basic chemical and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | americanelements.com |
| CAS Number | 910383-54-9 | ambeed.comnetascientific.com |
| Molecular Formula | C7H15N | americanelements.comambeed.com |
| Molecular Weight | 113.2 g/mol | americanelements.comambeed.com |
Synthesis and Manufacturing
The synthesis of this compound, like many related compounds, can be approached through various established organic chemistry reactions. While specific, detailed industrial manufacturing processes for this exact compound are not widely published, its structure suggests potential synthetic routes based on well-known transformations.
A plausible method for the synthesis of this compound is through the reductive amination of 1-cyclopropylbutan-2-one. This common and versatile reaction involves two main steps: the formation of an imine from the ketone and an amine source (like ammonia), followed by the reduction of the imine to the corresponding amine. fiveable.meacs.org Various reducing agents can be employed for the second step, including sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. libretexts.org
Another potential route involves the reduction of a corresponding nitrogen-containing functional group. For instance, the reduction of a nitrile or an amide could yield the target primary amine. fiveable.me The starting materials for these reductions, such as 1-cyclopropyl-2-nitrobutane or 1-cyclopropylbutanamide, would themselves need to be synthesized, possibly from precursors like 1-cyclopropylbutane.
The table below lists some related compounds that may serve as precursors or be involved in the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula |
| 1-Cyclopropylbutan-1,3-dione | 21573-10-4 | C7H10O2 |
| 1-Cyclopropylbutan-2-one | 14113-91-8 | C7H12O |
| Butylcyclopropane | 930-57-4 | C7H14 |
| 1-Chloro-3-cyclopropylbutan-2-one | 1555324-77-0 | C7H11ClO |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7(8)5-6-3-4-6/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKPIBKDPHVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Studies of 1 Cyclopropylbutan 2 Amine and Analogues
Ring-Opening Reactions of Cyclopropylamine (B47189) Derivatives
The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, a process that can be initiated through various mechanisms, including the generation of radical species or through polar reactions. longdom.orgrsc.org In the context of cyclopropylamine derivatives, these reactions are often triggered by the strategic placement of donor and acceptor groups, creating "push-pull" systems that enhance reactivity. rsc.org
Studies on derivatives such as 2-phenylcyclopropylamine have shown that ring-opening can proceed via different pathways depending on the reaction conditions and the nature of the substituents. For instance, in superacid, the ring-opening of trans-2-(phenyl)cyclopropylamine•HCl can occur through the cleavage of the distal C2-C3 bond. nih.gov This process involves the formation of a dicationic intermediate that can then be trapped by nucleophiles. nih.gov The regioselectivity of the ring cleavage—whether it occurs at the vicinal (C1-C2) or distal (C2-C3) bond—is highly dependent on the substitution pattern of the cyclopropane ring. nih.gov
The synthetic utility of these ring-opening reactions is significant, providing access to a variety of valuable building blocks. rsc.org For example, a Pd-induced tandem ring-opening-intramolecular cyclization of a cyclopropylamine derivative has been used to synthesize quinoline (B57606) structures. rsc.org Similarly, treatment with SiO₂ can trigger a ring-opening that leads to the formation of an α-imino-ketone adduct through an iminium-like equilibrium. rsc.org
Table 1: Examples of Ring-Opening Reactions in Cyclopropylamine Derivatives
| Derivative | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| trans-2-(Phenyl)cyclopropylamine•HCl | Superacid/Benzene | Distal bond cleavage product | nih.gov |
| Amide derivative of tranylcypromine | Superacid/Benzene | Distal bond cleavage product | nih.gov |
| Isomeric amide of 2-phenylcyclopropane carboxylic acid | Superacid/Benzene | Vicinal bond cleavage product | nih.gov |
| Reduced 1,1-cyclopropane aminoketone derivative | Pd catalyst | Quinoline | rsc.org |
Mechanistic Studies of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic chemistry, and the presence of a cyclopropyl (B3062369) group can significantly influence their course. organic-chemistry.orgnumberanalytics.com In cyclopropylamine systems, the amine group itself can act as a nucleophile. longdom.org The reactivity in nucleophilic substitution is often a competition between SN1 and SN2 pathways, with the outcome determined by factors such as the structure of the electrophile, the nature of the nucleophile and leaving group, and the solvent. organic-chemistry.orgnumberanalytics.comlibretexts.org
For instance, the synthesis of N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine proceeds via an aromatic nucleophilic substitution (SNAr) reaction. In this case, the electron-withdrawing nitro group activates the pyridine (B92270) ring, facilitating the displacement of a chloro substituent by cyclopropylamine, which acts as the nucleophile.
Mechanistic studies have also explored the stereochemistry of nucleophilic substitutions at carbon centers adjacent to a cyclopropyl group. Research on cyclopropyl ketones and carbinol derivatives has revealed that nucleophilic substitution can occur at a quaternary carbon stereocenter in a stereoinvertive manner, suggesting the involvement of a bicyclobutonium species. researchgate.net This highlights the ability of the cyclopropyl group to participate in and influence the stereochemical outcome of substitution reactions. Furthermore, a 1,3-difunctionalization of cyclopropylamines has been reported, proceeding through a two-electron SN2-like ring-opening pathway where the cyclopropyl group acts as a π-nucleophile. sci-hub.se
Intramolecular Rearrangements and Skeletal Remodeling Processes
Cyclopropylamine derivatives are known to undergo a variety of intramolecular rearrangements and skeletal remodeling processes, often driven by the release of ring strain. acs.orgrsc.org These transformations can lead to the formation of more complex molecular architectures.
One notable example is the photorearrangement of N-cyclopropylimines to 1-pyrrolines. unirioja.es This reaction represents a ring expansion of the cyclopropylimine system. The reactivity and chemoselectivity of this process are influenced by substituents on the cyclopropane ring and at the iminic position. unirioja.es Computational studies have provided insights into these effects, indicating enhanced reactivity for 1-substituted compounds and a lack of reactivity for sterically crowded cyclopropanes. unirioja.es
Skeletal remodeling is a key process in various biological systems, such as bone remodeling, where there is a continuous turnover of bone tissue. google.comnih.govrsc.orgtru.ca While mechanistically different, the concept of structural reorganization is a common theme. In the chemical context of cyclopropylamines, skeletal remodeling can be triggered by various stimuli, leading to the formation of new ring systems or acyclic structures. For example, the intramolecular Kulinkovich−de Meijere reaction of disubstituted alkenes bearing amide groups can lead to the formation of aminocyclopropanes, which can then undergo further rearrangements. sci-hub.se
Influence of the Cyclopropyl Group on Compound Reactivity and Selectivity (e.g., Electrophilicity, Ring Strain Effects)
The cyclopropyl group exerts a profound influence on the reactivity and selectivity of the molecule to which it is attached. This influence stems from a combination of its electronic properties and the inherent ring strain. longdom.orgresearchgate.net
Ring Strain: The bond angles in a cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle. longdom.org This high degree of ring strain, often referred to as I-strain, enhances the reactivity of the molecule, making it more susceptible to reactions that relieve this strain, such as ring-opening. longdom.orgacs.org The strain energy contributes to increased electrophilicity at adjacent carbon centers, making them more reactive towards nucleophiles.
Electronic Effects: The C-C bonds of the cyclopropane ring possess a significant degree of p-character, allowing the ring to exhibit properties similar to a π-system. sci-hub.se This enables the cyclopropyl group to act as a π-donor and participate in conjugation with adjacent functional groups. sci-hub.se This electronic interaction can stabilize transition states and influence the regioselectivity and stereoselectivity of reactions. For example, the π-character of the cyclopropyl group allows it to serve as a π-nucleophile in certain ring-opening reactions. sci-hub.se
Table 2: Summary of the Influence of the Cyclopropyl Group
| Feature | Consequence | Example Reaction Type | Reference |
|---|---|---|---|
| High Ring Strain (I-Strain) | Enhanced reactivity, susceptibility to ring-opening | Ring-opening reactions, nucleophilic substitutions | longdom.orgacs.org |
| Increased Electrophilicity at Adjacent Centers | Facilitates nucleophilic attack | Nucleophilic substitution | |
| π-Character of C-C Bonds | Can act as a π-donor, stabilize carbocations | Ring-opening reactions, electrophilic additions | sci-hub.se |
Stereochemical Investigations of 1 Cyclopropylbutan 2 Amine
Enantiomeric and Diastereomeric Control in Synthetic Pathways
Achieving control over the enantiomeric and diastereomeric purity of 1-cyclopropylbutan-2-amine is paramount, particularly in pharmaceutical contexts where different stereoisomers can exhibit varied biological activities. google.com Synthetic strategies often employ chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. nih.gov
One approach involves the stereoselective reduction of a ketone precursor. For instance, the diastereoselective reduction of a ketone can be influenced by the choice of reducing agent and reaction conditions. The use of bulky reducing agents can favor the formation of one diastereomer over another due to steric hindrance. semanticscholar.org
Another strategy is the use of chiral starting materials. Syntheses commencing from enantiomerically pure precursors, such as a chiral cyclopropanecarboxylic acid, can establish the desired stereochemistry early in the synthetic sequence. google.com For example, the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a structurally related compound, has been achieved through pathways that utilize chiral auxiliaries like L-menthol or Oppolzer's sultam to induce diastereoselectivity during cyclopropanation. google.com These methods, while effective, can be lengthy and may involve hazardous reagents like sodium azide (B81097) in Curtius rearrangements. google.com
Reductive amination is another powerful technique for establishing stereocenters. d-nb.infonih.gov The reaction of a ketone with a chiral amine, followed by reduction of the resulting imine, can lead to the formation of a chiral amine with high diastereoselectivity. d-nb.info The choice of the chiral amine auxiliary and the reducing agent are crucial factors in determining the stereochemical outcome. d-nb.info
The following table summarizes different synthetic approaches and their effectiveness in controlling the stereochemistry of related cyclopropylamines.
| Starting Material | Key Reagent/Method | Target Stereoisomer | Diastereomeric/Enantiomeric Excess | Reference |
| 3,4-Difluorobenzaldehyde | L-menthol as chiral auxiliary, cyclopropanation | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | High chiral purity | google.com |
| Substituted cinnamic acid | Oppolzer's sultam as chiral auxiliary, diastereoselective cyclopropanation | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | High chiral purity | google.com |
| 4-methyl-2-pentanone | (S)-α-methylbenzylamine, Yb(OAc)3 | (S,S)-N-(1-phenylethyl)pentan-2-amine | 94% de | d-nb.info |
| 9-keto-m-methoxyphenylmorphan | Ammonia (B1221849), Titanium-mediated reductive amination | (1S,5S,9R)-amino-5-phenylmorphan | Single diastereomer | nih.gov |
| Des-methyl carvone | Azomethine ylide, 1,3-dipolar cycloaddition | Cycloadduct 33 | Single diastereomer | semanticscholar.org |
Chiral Induction Mechanisms in Amine Synthesis
Chiral induction is the process by which a chiral entity, be it a catalyst, reagent, or auxiliary, influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the synthesis of chiral amines like this compound, several mechanisms of chiral induction are employed.
One common mechanism involves the use of a chiral auxiliary. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereoselective transformation, and is subsequently removed. For instance, in the synthesis of a related cyclopropylamine (B47189), Oppolzer's sultam was used as a chiral auxiliary. The sultam directs the diastereoselective cyclopropanation of a cinnamic acid derivative. google.com The steric bulk of the sultam blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby establishing the desired stereochemistry.
Catalytic asymmetric hydrogenation is another powerful tool for chiral induction in amine synthesis. researchgate.net In this approach, a prochiral imine is hydrogenated using a chiral metal catalyst, typically based on rhodium or iridium, with chiral phosphine (B1218219) ligands. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine, resulting in the formation of a single enantiomer of the amine.
Enzyme-catalyzed reactions also offer excellent chiral induction. ajpamc.comajpamc.com Transaminases, for example, can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with very high enantiomeric excess. ajpamc.com The enzyme's active site is inherently chiral and selectively binds one enantiomer of the substrate or directs the reaction to produce a single enantiomeric product.
The table below outlines various chiral induction methods and their applications in synthesizing chiral amines.
| Induction Method | Example Reagent/Catalyst | Mechanism | Application | Reference |
| Chiral Auxiliary | Oppolzer's sultam | Steric hindrance from the chiral auxiliary directs the approach of the reagent. | Diastereoselective cyclopropanation | google.com |
| Chiral Auxiliary | L-menthol | Formation of a diastereomeric ester intermediate that directs subsequent reactions. | Diastereoselective cyclopropanation | google.com |
| Asymmetric Catalysis | Chiral Rhodium-phosphine complex | Chiral ligand creates a chiral environment around the metal center, directing hydrogenation. | Asymmetric hydrogenation of imines | researchgate.net |
| Biocatalysis | Transaminase (e.g., from Vibrio fluvialis) | The chiral active site of the enzyme selectively produces one enantiomer. | Enantioselective synthesis of chiral amines from ketones | ajpamc.com |
Analysis of Isomerization Processes (e.g., cis/trans-isomerization)
Isomerization processes, particularly cis/trans-isomerization, are relevant in the context of the cyclopropane (B1198618) ring. The three-membered ring is planar, and substituents on the ring can be arranged in a cis or trans relationship. In the synthesis of this compound, the stereochemistry of the cyclopropane ring itself is a critical consideration.
During the synthesis of related cyclopropylamines, the cyclopropanation step often yields a mixture of cis and trans isomers. google.com The relative ratio of these isomers can be influenced by the reaction conditions and the nature of the reagents used. For example, in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the cyclopropanation of (E)-3-(3,4-difluorophenyl)-2-propenoic acid derivatives leads to the formation of the trans-cyclopropanecarboxylate as the major product. google.com
The stability of the cis and trans isomers can also play a role. Generally, the trans isomer, where the bulky substituents are on opposite sides of the ring, is thermodynamically more stable than the cis isomer due to reduced steric strain. Under certain conditions, such as elevated temperatures or the presence of a catalyst, it may be possible for the less stable cis isomer to isomerize to the more stable trans isomer. However, the high bond strength of the carbon-carbon bonds within the cyclopropane ring makes this isomerization difficult without bond cleavage.
It is important to note that once the amine is formed, the stereochemistry at the C1 and C2 positions of the butane (B89635) chain is generally stable under normal conditions. Isomerization at these centers would require breaking and reforming carbon-carbon or carbon-nitrogen bonds, which is not a facile process.
Methodologies for the Resolution of Stereoisomers
When a synthetic route produces a racemic or diastereomeric mixture of this compound, resolution techniques are necessary to separate the desired stereoisomer. wikipedia.org
One of the most common methods for resolving a racemic mixture of amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org The resulting salts are diastereomers and therefore have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.org
Enzymatic resolution is another powerful technique. google.com Lipases, for instance, can be used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. google.com The acylated amine can then be easily separated from the unreacted amine. The choice of enzyme and acylating agent is crucial for achieving high enantioselectivity. google.com
Chiral chromatography is also a widely used method for the separation of stereoisomers. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
The following table provides an overview of common resolution methodologies.
| Methodology | Resolving Agent/Stationary Phase | Principle of Separation | Application | Reference |
| Diastereomeric Salt Formation | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) | Formation of diastereomers with different solubilities, allowing for separation by fractional crystallization. | Resolution of racemic amines and acids | wikipedia.orglibretexts.orglibretexts.org |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase) | Selective enzymatic reaction with one enantiomer, allowing for separation of the reacted and unreacted forms. | Kinetic resolution of chiral amines | google.com |
| Chiral Chromatography | Chiral stationary phase (e.g., based on cellulose (B213188) or amylose (B160209) derivatives) | Differential interaction of enantiomers with the chiral stationary phase, leading to different elution times. | Analytical and preparative separation of enantiomers | wikipedia.org |
Computational and Theoretical Analysis of 1 Cyclopropylbutan 2 Amine
Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)
Molecular modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic characteristics of molecules like 1-cyclopropylbutan-2-amine. mdpi.com DFT calculations allow for the precise reconstruction of electronic structures by solving the Kohn-Sham equations, achieving high accuracy in energy calculations. mdpi.com
For the parent compound, cyclopropylamine (B47189), DFT methods such as B3LYP with a 6-31G(2d,2p) basis set have been successfully used to calculate its molecular structure and harmonic vibrational frequencies. researchgate.net These studies provide optimized geometric parameters, for instance, determining the C-C bond length in the ring to be approximately 1.520 Å and the C-N bond length to be 1.428 Å for cyclopropylamine. researchgate.net Similar DFT approaches applied to this compound would yield its lowest-energy three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles.
Furthermore, electronic structure calculations reveal key properties that govern reactivity. These methods compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bluffton.edu The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com For cyclopropylamine, electron ionization studies combined with theoretical calculations have determined its ionization energy to be 8.46 ± 0.20 eV. researchgate.net DFT can also model the effects of substituents, showing how the butyl group and the amine group in this compound would influence the electron distribution and orbital energies compared to simpler cyclopropane (B1198618) derivatives. nih.gov
| Parameter | Description | Example Finding for Cyclopropylamine researchgate.net |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-N, C-C) and angles. |
| Vibrational Frequencies | Frequencies of molecular vibrations, corresponding to IR and Raman spectra. | Calculated frequencies show excellent agreement with experimental spectra. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Used to estimate ionization potential and electron affinity. |
| Bond Lengths | Calculated distances between bonded atoms. | C-C: ~1.520 Å, C-N: ~1.428 Å. |
Conformational Analysis of Cyclopropyl-Substituted Amines
The spatial arrangement of the atoms in this compound is complex due to the rotational freedom around the single bonds connecting the cyclopropyl (B3062369), butyl, and amine groups. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.
The cyclopropane ring is inherently strained due to its geometry. This ring strain is a combination of angle strain and torsional strain. libretexts.org
Angle Strain : Arises because the internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. masterorganicchemistry.comdalalinstitute.com This compression leads to poor overlap of the sp³ hybrid orbitals, weakening the C-C bonds. libretexts.org
Torsional Strain : Occurs because the C-H bonds on adjacent carbon atoms of the ring are held in a fully eclipsed conformation, which is energetically unfavorable. masterorganicchemistry.comlibretexts.org Unlike in acyclic alkanes, this strain cannot be relieved by bond rotation. masterorganicchemistry.com
The total ring strain energy of cyclopropane is exceptionally high, calculated to be approximately 27.6 to 29 kcal/mol. masterorganicchemistry.comwikipedia.org This stored energy is a primary driver of the chemical reactivity of cyclopropane-containing compounds. libretexts.org
| Type of Strain | Origin | Approximate Energy (kcal/mol) |
|---|---|---|
| Angle Strain (Baeyer Strain) | Deviation of C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). libretexts.orgmasterorganicchemistry.com | Total Ring Strain: ~27.6 masterorganicchemistry.com |
| Torsional Strain (Pitzer Strain) | Eclipsing interactions of C-H bonds on adjacent carbon atoms. libretexts.orgwikipedia.org |
To identify the stable conformers of this compound, computational chemists perform Potential Energy Surface (PES) scans. uni-muenchen.deq-chem.com This technique involves systematically changing specific geometric parameters, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.io The resulting plot of energy versus the scanned coordinate reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for interconversion. uni-muenchen.de
For this compound, PES scans would be conducted by rotating the C-N bond and the various C-C bonds of the butyl group. Theoretical studies on other substituted cyclopropanes show that electronic effects often dictate conformational preference. nih.gov For instance, substituents with π-systems or lone pairs, like the amine group, often favor a "bisected" conformation where the substituent can align with the plane of the cyclopropane ring. This alignment allows for maximum overlap between the substituent's orbitals and the unique orbitals of the cyclopropane ring. nih.gov For N-cyclopropyl amides, an unusual preference for an ortho conformation around the N-cPr bond has been observed, deviating from the typical anti conformation of other acetamides. acs.org Similar detailed scans would be necessary to definitively map the conformational landscape of this compound, accounting for the steric bulk of the butyl group.
Advanced Bonding Analysis (e.g., σ-bonds, π-bonds, Orbital Interactions Relevant to Cyclopropane Ring Strain)
The severe angle strain in cyclopropane results in a unique bonding structure that cannot be described by simple sp³-sp³ sigma (σ) bond overlap. Two main models, the Coulson-Moffitt (bent-bond) and the Walsh, describe the electronic structure.
Bent-Bond Model : In this model, the C-C bonding orbitals are not directed along the internuclear axes but are bent outwards. libretexts.orgwikipedia.org This outward curvature allows the inter-orbital angle to be larger (around 104°) than the geometric 60° angle, which partially relieves the angle strain. dalalinstitute.comwikipedia.org These bent bonds have increased p-character compared to typical alkane C-C bonds. masterorganicchemistry.com
Walsh Orbital Model : This model constructs the molecular orbitals of cyclopropane from the frontier orbitals of three CH₂ (methylene) fragments. bluffton.edu It predicts a set of three molecular orbitals responsible for the C-C framework. One of these is a low-energy, symmetric orbital, while the other two are a pair of degenerate, higher-energy orbitals (labeled 3e'). nih.gov These 3e' orbitals possess significant π-character and lie in the plane of the ring, making the cyclopropane ring behave somewhat like an unsaturated system. nih.govresearchgate.net
This inherent π-character allows the cyclopropane ring to engage in conjugative interactions with adjacent substituents that are π-acceptors or donors. nih.gov The amine group in this compound, with its nitrogen lone pair, can interact with the Walsh orbitals of the ring. This interaction is maximized in the bisected conformation and can lead to observable changes in bond lengths, such as a shortening of the C-N bond and an asymmetry in the C-C bond lengths within the ring. nih.gov These advanced bonding models are crucial for explaining the high reactivity and unique spectroscopic properties of cyclopropyl-containing compounds. researchgate.net
Applications of 1 Cyclopropylbutan 2 Amine in Advanced Organic Synthesis
Role as Chiral Building Blocks and Synthetic Intermediates
1-Cyclopropylbutan-2-amine, a chiral amine featuring a cyclopropyl (B3062369) moiety, serves as a valuable building block in asymmetric synthesis. The presence of a stereogenic center and the unique conformational and electronic properties imparted by the cyclopropane (B1198618) ring make it an attractive intermediate for the synthesis of complex molecular architectures. Chiral amines are crucial in the development of pharmaceuticals and agrochemicals, as the biological activity of a molecule often depends on its specific stereochemistry.
The synthesis of enantiomerically pure cyclopropane derivatives is a significant area of organic synthesis. mdpi.com These derivatives are integral to numerous natural products and medicinally important compounds. mdpi.comlongdom.org General methods for the preparation of chiral amines include asymmetric synthesis and chiral resolution. google.comnih.gov For instance, enzymatic kinetic resolution has been demonstrated as an effective method for resolving chiral amines, yielding enantiomerically pure compounds. google.comnih.gov While specific enzymatic resolutions for this compound are not detailed in the provided results, this established methodology is broadly applicable to chiral amines.
Another powerful strategy for synthesizing chiral amines is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org While this compound itself can be the target of such a synthesis, it can also potentially be used to prepare other chiral molecules.
The synthesis of cyclopropylamines can be achieved through various routes, including the Curtius rearrangement of cyclopropyl carboxylic acids. researchgate.netnih.gov This method allows for the conversion of a carboxylic acid to a primary amine with retention of the cyclopropyl ring's stereochemistry. Additionally, methods for the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes have been developed, proceeding through a zinc homoenolate intermediate. chemrxiv.org These synthetic strategies provide access to a range of substituted cyclopropylamines, which can then be utilized as intermediates in more complex syntheses.
Derivatization Strategies for Targeted Functional Group Transformations
The primary amine functionality of this compound is a versatile handle for a wide array of chemical transformations. These derivatization strategies allow for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds with tailored properties.
N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to form secondary and tertiary amines. One-pot methods for the synthesis of N-substituted secondary amines from primary amines and alcohols have been developed, offering an efficient route to these derivatives. ionike.com The selective monoalkylation of primary amines can be challenging due to over-alkylation, but strategies utilizing protecting groups, such as the nitrobenzenesulfonyl (Ns) group, can circumvent this issue. tcichemicals.com
Amide and Sulfonamide Formation: The amine can react with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in pharmaceuticals and can modulate the biological activity and physicochemical properties of the parent molecule.
Reductive Amination: this compound can participate in reductive amination reactions with aldehydes and ketones to yield more complex secondary and tertiary amines. This transformation is a cornerstone of amine synthesis and is widely used in medicinal chemistry. longdom.org
Formation of Carbamates and Ureas: Reaction with chloroformates or isocyanates affords carbamates and ureas, respectively. These functional groups are important pharmacophores and are present in a variety of bioactive molecules.
The following table summarizes some common derivatization reactions of this compound:
| Reagent Class | Functional Group Introduced | Product Class |
| Alkyl Halides/Sulfonates | Alkyl group | Secondary/Tertiary Amine |
| Aryl Halides (with catalyst) | Aryl group | Secondary/Tertiary Amine |
| Aldehydes/Ketones (with reducing agent) | Substituted Alkyl group | Secondary/Tertiary Amine |
| Acyl Chlorides/Anhydrides | Acyl group | Amide |
| Sulfonyl Chlorides | Sulfonyl group | Sulfonamide |
| Chloroformates | Carboalkoxy group | Carbamate |
| Isocyanates | Carbamoyl group | Urea |
Integration into Complex Synthetic Protocols for Novel Chemical Entities
The unique structural features of this compound make it a valuable component in the design and synthesis of novel chemical entities. The cyclopropyl group can confer desirable properties to a molecule, such as metabolic stability, conformational rigidity, and altered electronic character. longdom.org These attributes are highly sought after in drug discovery and materials science.
Cyclopropylamines are recognized as important motifs in medicinal chemistry and are present in a number of biologically active compounds. longdom.orgchemrxiv.org The integration of the this compound scaffold into larger molecules can be achieved through the derivatization reactions mentioned previously. For instance, the amine functionality can serve as an anchor point for the construction of more elaborate structures.
The development of synthetic routes to complex molecules often relies on the strategic use of chiral building blocks. Asymmetric total synthesis frequently employs chiral secondary amine catalysts to achieve high enantioselectivity. mdpi.com While not a catalyst itself in this context, enantiomerically pure this compound can be incorporated as a key structural element in the target molecule of such a synthesis.
Furthermore, donor-acceptor cyclopropanes are versatile intermediates that can be used to synthesize substituted pyrrolidin-2-ones through reactions with primary amines. mdpi.com This type of transformation highlights how the amine functionality of molecules like this compound can be used in ring-forming reactions to generate heterocyclic structures, which are prevalent in pharmaceuticals.
The synthesis of complex natural products and their analogs often requires the use of unique and stereochemically defined building blocks. nih.gov The combination of a chiral center and a cyclopropyl ring in this compound provides a platform for the synthesis of novel compounds with potential applications in various fields of chemistry.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopropylbutan-2-amine, and how can reaction yields be optimized?
The synthesis of cyclopropylamine derivatives typically involves cyclopropanation strategies or ring-opening reactions. For example, analogous compounds like 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine are synthesized via [2+1] cycloaddition using diazo compounds or via nucleophilic substitution on pre-formed cyclopropane rings . To optimize yields, control reaction temperature (e.g., 0–5°C for sensitive intermediates) and use catalysts like copper(I) iodide. Purification via column chromatography (silica gel, hexane/ethyl acetate) is common .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm structure (e.g., cyclopropane ring protons appear as distinct multiplets near δ 1.0–2.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₃N has a theoretical mass of 111.10 g/mol).
- HPLC : For purity assessment, using a C18 column and UV detection at 254 nm .
- XLogP3-AA : Computational tools like PubChem’s XLogP predict hydrophobicity (e.g., XLogP ≈ 1.5–2.2 for similar amines) .
Q. What are the critical physicochemical properties of this compound for experimental design?
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., amine groups forming hydrogen bonds with active sites) .
- DFT calculations : Optimize cyclopropane ring geometry and assess strain energy (~27 kcal/mol for unsubstituted cyclopropane) .
- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity (e.g., CNS permeability due to logP < 3) .
Q. How can contradictions between experimental and computational data (e.g., LogP values) be resolved?
Q. What strategies improve the stability of this compound under varying pH conditions?
Q. How can reaction conditions be optimized for scaling up synthesis while maintaining regioselectivity?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) and analyze via LC-MS .
- Flow chemistry : Continuous reactors enhance heat dissipation and reduce side reactions (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
